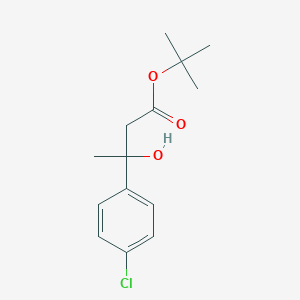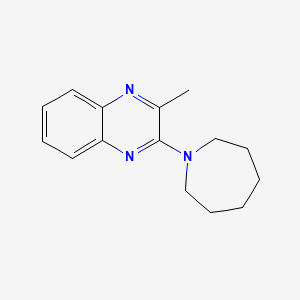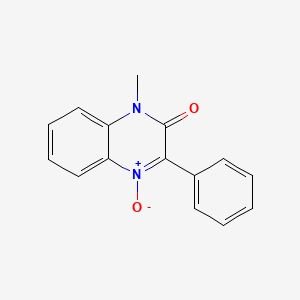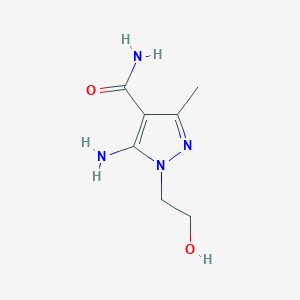![molecular formula C11H8NO+ B14744159 [1,3]Oxazolo[2,3-a]isoquinolin-4-ium CAS No. 234-85-5](/img/structure/B14744159.png)
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium is a heterocyclic compound that features a fused ring system containing both oxazole and isoquinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a structural motif in drug design .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[2,3-a]isoquinolin-4-ium typically involves the cyclodehydration of appropriate precursors. One common method includes the reaction of isoquinoline derivatives with oxazole-forming reagents under acidic conditions . For example, the reaction of 2-aminobenzyl alcohol with glyoxylic acid in the presence of a dehydrating agent can yield the desired oxazole ring fused to the isoquinoline structure .
Industrial Production Methods
large-scale synthesis would typically involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoloquinoline N-oxides, while reduction can produce dihydro derivatives .
科学的研究の応用
作用機序
The mechanism of action of [1,3]Oxazolo[2,3-a]isoquinolin-4-ium involves its interaction with specific molecular targets. For instance, as an inhibitor of human carboxylesterase 2, it binds to the active site of the enzyme, preventing the hydrolysis of ester-bearing drugs . This inhibition can enhance the efficacy of certain prodrugs by prolonging their active forms in the body .
類似化合物との比較
Similar Compounds
[1,3]Oxazolo[3,2-a]quinoline: Another heterocyclic compound with a similar fused ring system but different ring fusion pattern.
Thiazolo[2,3-a]isoquinoline: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
[1,3]Oxazolo[2,3-a]isoquinolin-4-ium is unique due to its specific ring fusion and the presence of both oxazole and isoquinoline moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in drug design and other scientific research .
特性
CAS番号 |
234-85-5 |
|---|---|
分子式 |
C11H8NO+ |
分子量 |
170.19 g/mol |
IUPAC名 |
[1,3]oxazolo[2,3-a]isoquinolin-4-ium |
InChI |
InChI=1S/C11H8NO/c1-2-4-10-9(3-1)5-6-12-7-8-13-11(10)12/h1-8H/q+1 |
InChIキー |
NOXFSSJOOATHOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C[N+]3=C2OC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)







![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)


![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)


